1-Iodo-4-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-phenylbut-3-en-2-one is an organic compound with the molecular formula C₁₀H₉IO It is characterized by the presence of an iodine atom attached to a butenone structure with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the iodination of 4-phenylbut-3-en-2-one using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.
Addition Reactions: The double bond in the butenone structure can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include azido- or thiocyanato-phenylbutenones.
Oxidation: Products include phenylbut-3-en-2-one derivatives.
Reduction: Products include 1-iodo-4-phenylbutan-2-ol.
Scientific Research Applications
1-Iodo-4-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-iodo-4-phenylbut-3-en-2-one involves its reactivity with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the butenone structure can undergo nucleophilic addition. These reactions are facilitated by the electron-withdrawing nature of the iodine atom, which activates the double bond towards nucleophilic attack .
Comparison with Similar Compounds
- 3-Iodo-4-phenylbut-3-en-2-one
- 1-Chloro-4-phenylbut-3-en-2-one
- 1-Nitro-4-phenylbut-3-en-2-one
Comparison: 1-Iodo-4-phenylbut-3-en-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro- or nitro-substituted analogs. The iodine atom’s larger size and lower electronegativity compared to chlorine or nitro groups result in different steric and electronic effects, influencing the compound’s reactivity and applications .
Properties
Molecular Formula |
C10H9IO |
---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
(E)-1-iodo-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9IO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ |
InChI Key |
NKKMVOMFNGBDFU-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CI |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.